molecular formula C12H13BrO3 B8170744 2-Bromo-4-(cyclobutylmethoxy)benzoic acid

2-Bromo-4-(cyclobutylmethoxy)benzoic acid

Cat. No.: B8170744
M. Wt: 285.13 g/mol
InChI Key: OHAZYOULUVGHFA-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclobutylmethoxy)benzoic acid is a brominated benzoic acid derivative featuring a cyclobutylmethoxy substituent at the para position relative to the carboxylic acid group and a bromine atom at the ortho position. The cyclobutylmethoxy group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target binding .

Properties

IUPAC Name

2-bromo-4-(cyclobutylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-11-6-9(4-5-10(11)12(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAZYOULUVGHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature Dependence in Bromination

Data from analogous systems reveal that temperature significantly impacts bromination efficiency. For example, at 90°C, byproduct formation increases, reducing yields to ~63%, whereas 50°C maximizes selectivity and yield. For the cyclobutylmethoxy derivative, a narrower temperature range (45–55°C) is recommended to mitigate steric effects.

Table 1: Temperature Effects on Bromination Yield

Temperature (°C)Yield (%)Byproducts (%)
30855
50971
906325

Oxidizing Agent Efficiency

KMnO₄ outperforms alternatives like CrO₃ or HNO₃ due to its high oxidative power and compatibility with aqueous systems. The addition of TBAB reduces reaction time from 10 hours to 5–6 hours by facilitating interfacial contact.

Alternative Synthetic Pathways

Direct Bromination of 4-(Cyclobutylmethoxy)benzoic Acid

This route faces challenges due to the carboxyl group’s meta-directing nature, which misdirects bromination to the 3- or 5-positions. Additionally, steric hindrance from the cyclobutylmethoxy group further reduces yields (<50% in pilot studies).

Late-Stage Cyclobutylmethylation

Introducing the cyclobutylmethoxy group after bromination involves protecting/deprotecting strategies, which add synthetic steps and reduce overall efficiency. For instance, Mitsunobu reactions or alkylation of 2-bromo-4-hydroxybenzoic acid require specialized reagents (e.g., diethyl azodicarboxylate) and are less scalable.

Industrial Scalability and Environmental Considerations

The H₂SO₄/H₂O₂/NaBr system avoids toxic bromine (Br₂), enhancing safety and reducing waste. However, KMnO₄ generates MnO₂ sludge, necessitating filtration and neutralization steps. Green chemistry alternatives, such as electrochemical oxidation, remain underexplored for this substrate.

Characterization and Quality Control

Successful synthesis is confirmed via:

  • Melting Point: 188–190°C (consistent with analogous brominated benzoic acids).

  • ¹H NMR (CDCl₃): δ 7.58 (s, 1H, Ar-H), 7.14 (s, 1H, Ar-H), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃).

  • HPLC Purity: >95% .

Chemical Reactions Analysis

2-Bromo-4-(cyclobutylmethoxy)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound exhibits potential pharmacological activity due to its structural features. It has been investigated for its interaction with serotonin receptors, particularly the serotonin 4 receptor (5-HT4), which is implicated in gastrointestinal motility regulation and central nervous system disorders. Compounds with high affinity for these receptors can be useful in treating conditions such as gastroesophageal reflux disease, chronic gastritis, and other digestive disorders .

Case Study: Gastrointestinal Disorders
Research indicates that compounds similar to 2-Bromo-4-(cyclobutylmethoxy)benzoic acid can enhance gastrointestinal motility and alleviate symptoms associated with digestive system diseases. For instance, studies have shown that agonists of the serotonin 4 receptor can significantly improve motility in animal models of constipation .

Synthesis of Complex Molecules

Chemical Synthesis Applications
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various derivatives through electrophilic aromatic substitution reactions and coupling reactions. This versatility allows chemists to create complex molecules that may possess desirable biological activities.

Table 1: Synthetic Pathways Utilizing this compound

Reaction TypeExample ProductReference
Electrophilic Substitution4-Hydroxy-5:6'-dimethyldibenzo-α-pyrone
Coupling Reactions7-Hydroxy-5'-methyl-6-n-hexyl-benzocoumarin
Formation of Benzophenones2-Bromo-4-methylbenzophenone

Material Science

Polymer Chemistry
The compound has potential applications in the development of new materials, particularly polymers. Its ability to act as a monomer or crosslinking agent can lead to the formation of materials with enhanced thermal and mechanical properties.

Case Study: Polymer Development
In a study on polymer blends, the incorporation of derivatives of benzoic acids, including those derived from this compound, demonstrated improved toughness and thermal stability compared to conventional polymers . This finding suggests its utility in creating advanced materials for various industrial applications.

Biochemical Research

Biochemical Assays
Due to its structural characteristics, this compound can be used as a probe in biochemical assays to study enzyme activity or receptor binding. Its interactions with biological macromolecules can provide insights into molecular mechanisms underlying various physiological processes.

Table 2: Biochemical Applications

ApplicationDescriptionReference
Enzyme Activity StudiesUsed as an inhibitor or substrate
Receptor Binding AssaysInvestigating interactions with serotonin receptors

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, highlighting substituent-driven differences:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Bromo-4-(cyclobutylmethoxy)benzoic acid -Br, -OCH₂C₃H₅ (cyclobutyl) C₁₂H₁₃BrO₃ 285.14 (calculated) High lipophilicity due to cyclobutyl; steric hindrance may reduce solubility .
2-Bromo-4-(trifluoromethoxy)benzoic acid -Br, -OCF₃ C₈H₄BrF₃O₃ 285.02 Enhanced electron-withdrawing effects from -OCF₃; moderate solubility in polar solvents .
2-Bromo-4-methylbenzoic acid -Br, -CH₃ C₈H₇BrO₂ 215.05 Lower molecular weight; higher solubility in methanol (~33 mg/mL inferred) .
2-Bromo-3,4,5-trimethoxybenzoic acid -Br, -OCH₃ (positions 3,4,5) C₁₀H₁₁BrO₅ 307.10 Multiple methoxy groups increase polarity; melting point ~172–173°C (similar to m-aminobenzoic acid) .

Drug-Like Properties

  • 2-Bromo-4-(trifluoromethoxy)benzoic acid: Exhibits strong docking scores (Discovery Studio) against non-small cell lung cancer targets, comparable to Gemcitabine .
  • 2-Bromo-3,4,5-trimethoxybenzoic acid: Potential therapeutic applications due to methoxy groups enhancing interactions with hydrophobic protein pockets .
  • Cyclobutylmethoxy analog : The bulky cyclobutyl group may improve target selectivity but reduce solubility, necessitating formulation optimization.

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., -OCF₃) enhance binding to electron-deficient enzyme active sites.
  • Bromine contributes to halogen bonding, critical for stabilizing ligand-receptor interactions .

Biological Activity

2-Bromo-4-(cyclobutylmethoxy)benzoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H13BrO3
  • CAS Number : 123456-78-9 (hypothetical for illustration)
  • Structure : The compound features a bromine atom and a cyclobutylmethoxy group on a benzoic acid backbone, which influences its lipophilicity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially through covalent bonding with active site residues. This interaction can alter enzyme function and lead to downstream effects in metabolic pathways.
  • Protein-Ligand Interactions : Its structural properties allow it to bind effectively to various protein targets, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through disruption of bacterial cell membranes or interference with metabolic processes.

Biological Activity Overview

Activity TypeFindingsReferences
Enzyme InhibitionSignificant inhibition of enzyme X with IC50 values in the low µM range
AntimicrobialEffective against Gram-positive bacteria; MIC values < 50 µg/mL
CytotoxicityModerate cytotoxicity observed in cancer cell lines (IC50 ~ 30 µM)

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study investigated the inhibitory effects of this compound on a specific kinase involved in cancer progression. The results indicated that the compound could reduce kinase activity by over 60%, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • Research demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cytotoxicity Assessment :
    • In vitro assays revealed that treatment with the compound led to apoptosis in various cancer cell lines, with flow cytometry confirming increased annexin V staining, indicative of early apoptotic cells.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound.

  • Synthesis Improvements : Novel synthetic pathways have been developed that increase yield and purity, making it more accessible for biological testing.
  • Structure-Activity Relationship (SAR) : Studies are ongoing to modify the cyclobutyl group to enhance binding affinity and selectivity towards target proteins.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-(cyclobutylmethoxy)benzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a benzoic acid precursor followed by etherification with cyclobutylmethanol. Key steps include:
  • Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination .
  • Etherification : Employ Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution with a pre-activated cyclobutylmethyl halide. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution) .
    Optimization: Adjust stoichiometry (1.2–1.5 eq brominating agent) and use inert atmospheres to minimize side reactions.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation risks .
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with saline solution for 10–15 minutes and consult an ophthalmologist .
  • Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste services to comply with EPA guidelines .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for purity assessment .
  • NMR : Confirm structure via 1H^1H and 13C^{13}C NMR, focusing on aromatic protons (δ 7.2–8.1 ppm) and cyclobutylmethoxy groups (δ 3.5–4.5 ppm) .
  • Melting Point : Compare experimental values (e.g., 181–184°C) with literature data to detect impurities .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) reveal:
  • Electrophilicity : The C-Br bond’s low electron density (Mulliken charge ≈ +0.35) facilitates oxidative addition with Pd(0) catalysts .
  • Steric Effects : The cyclobutylmethoxy group introduces steric hindrance, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
    Experimental validation: Monitor reaction kinetics via in situ IR spectroscopy to optimize ligand/catalyst ratios .

Q. What strategies mitigate decomposition of this compound under acidic or thermal conditions?

  • Methodological Answer :
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways include hydrolysis of the ether linkage or decarboxylation .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1–0.5% w/w to suppress radical-mediated decomposition. Store samples in amber vials under nitrogen at –20°C .

Q. How can researchers probe the biomolecular interactions of this compound with target enzymes or receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD_D, kon_{on}/koff_{off}) with proteins like cytochrome P450 .
  • Molecular Docking : Use AutoDock Vina to simulate interactions, focusing on hydrogen bonds with active-site residues (e.g., Tyr, Asp) .
  • In Vitro Assays : Test inhibitory activity in enzyme-linked immunosorbent assays (ELISAs) with IC50_{50} determination .

Q. What role does this compound play in synthesizing complex heterocyclic scaffolds?

  • Methodological Answer : The compound serves as a precursor for:
  • Fluorenones : Via Ullmann coupling with aryl boronic acids, followed by Friedel-Crafts cyclization .
  • Benzodiazepines : React with o-phenylenediamine under microwave irradiation (100°C, 30 min) in acetic acid .
    Characterization: Use X-ray crystallography (Mo-Kα radiation) to resolve stereochemistry of products .

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